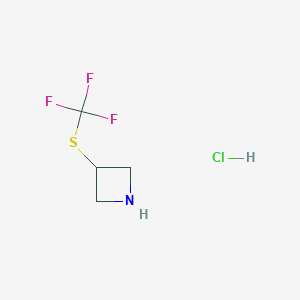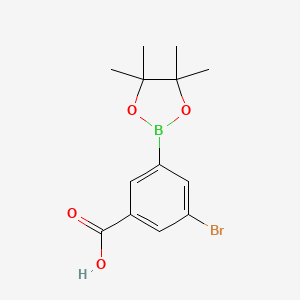
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound with the molecular formula C12H16BBrO2 . It is structurally similar to 3-Bromo-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-yl)benzene .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 333.2±25.0 °C, a predicted density of 1.29±0.1 g/cm3, and it is soluble in methanol .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
This compound can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic synthesis. This application is crucial for the pharmaceutical industry in drug development .
Glucose-Sensitive Polymers
Phenylboronic acid derivatives have been used to create glucose-sensitive polymers that can enable self-regulated insulin release, which is vital for diabetes treatment .
Wound Healing and Tumor Targeting
These compounds have notable applications in wound healing due to their unique properties. Additionally, they can be functionalized for tumor targeting, making them valuable in cancer research .
Organic Synthesis Building Blocks
Pinacol boronic esters are valuable building blocks in organic synthesis, used to introduce boronic acid groups into molecules, which can then participate in various chemical reactions .
Reactive Oxygen Species-Responsive Drug Delivery
Phenylboronic acid pinacol ester functionalized reactive oxygen species (ROS)-responsive drug delivery systems have been developed for targeted drug delivery, such as delivering curcumin in nanoparticle form .
Diagnostic Agents
Due to their ability to interact with sugars, phenylboronic acid derivatives can function as diagnostic agents, particularly in detecting glucose levels .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of WID33390 is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
WID33390, as an organoboron reagent, participates in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from WID33390) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by WID33390 . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The coupling reaction can conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . The rate of this reaction is influenced by the substituents in the aromatic ring . This suggests that the compound’s bioavailability could be affected by its stability in aqueous environments.
Result of Action
The primary result of WID33390’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of WID33390 is influenced by environmental factors such as pH. The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
properties
IUPAC Name |
3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO4/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJHVOLVWQZJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2996277.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(isopropylsulfanyl)acetamide](/img/structure/B2996280.png)
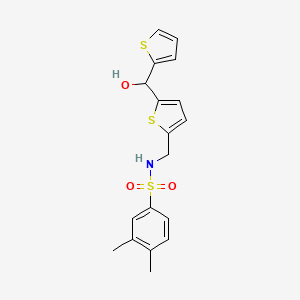
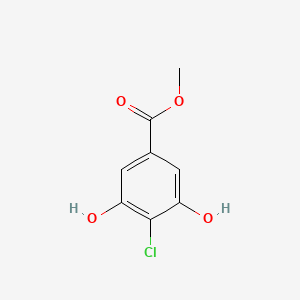
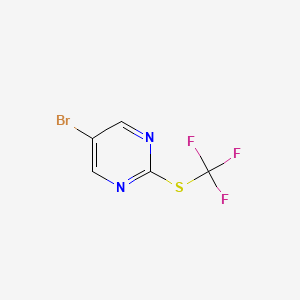
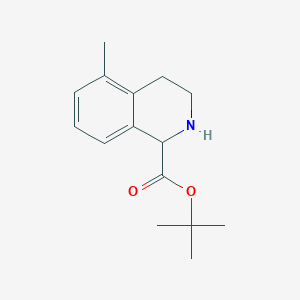
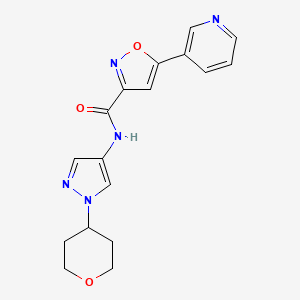
![N-(3-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2996290.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2996294.png)
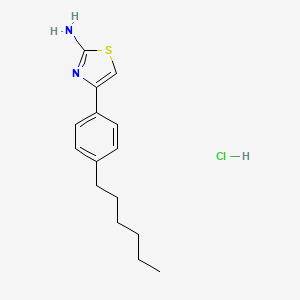
![Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996296.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide](/img/structure/B2996298.png)
